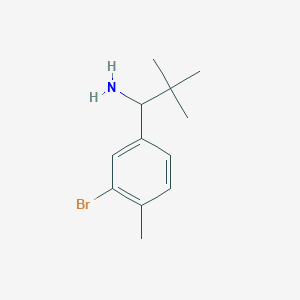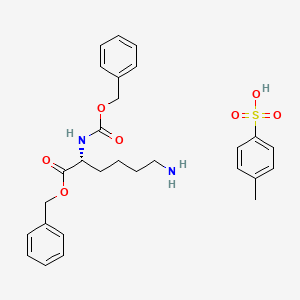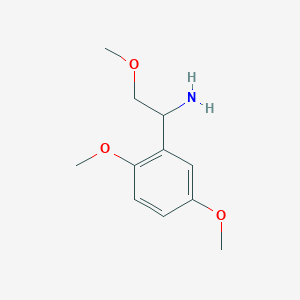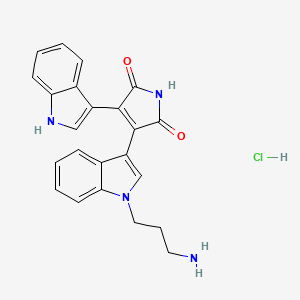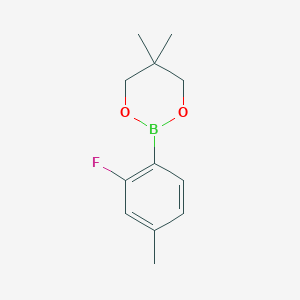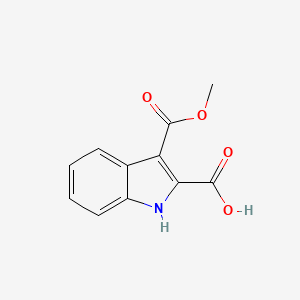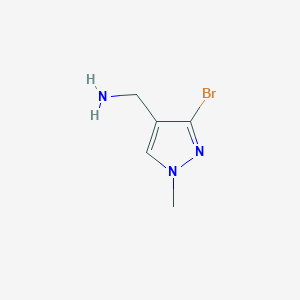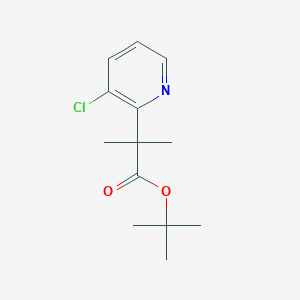
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chloropyridine moiety, and a methylpropanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate typically involves the esterification of 3-chloropyridine-2-carboxylic acid with tert-butyl 2-methylpropanoate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
化学反応の分析
Types of Reactions
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of aqueous acid or base.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Production of 3-chloropyridine-2-carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
科学的研究の応用
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would vary based on the context of its use and the specific biological system being studied.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate
- Tert-butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate
- Tert-butyl 2-(3-iodopyridin-2-yl)-2-methylpropanoate
Uniqueness
Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique substitution patterns and potential biological activities that may not be observed in its brominated, fluorinated, or iodinated analogs.
特性
CAS番号 |
1355070-84-6 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC名 |
tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-12(2,3)17-11(16)13(4,5)10-9(14)7-6-8-15-10/h6-8H,1-5H3 |
InChIキー |
MVUISCKKGYUYAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C)(C)C1=C(C=CC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



